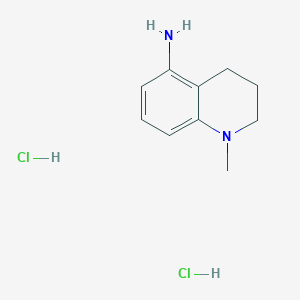

1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;;/h2,5-6H,3-4,7,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVUQPLFOPXPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C(C=CC=C21)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with suitable aldehydes or ketones, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have identified derivatives of quinoline compounds, including 1-methyl-3,4-dihydro-2H-quinolin-5-amine, as potential anticancer agents. These compounds have shown significant activity against ovarian cancer cell lines, particularly SKOV-3. For instance, amino-quinolone derivatives demonstrated a growth inhibition (GI50) of approximately 38 μM, which is competitive compared to established drugs like enoxacin .

Neurodegenerative Disease Treatment:

The compound has also been explored for its potential in treating Alzheimer’s disease. Research indicates that derivatives designed from the 3,4-dihydroquinolinone scaffold can act as dual inhibitors of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer’s. These compounds not only inhibit enzyme activity but also possess the ability to cross the blood-brain barrier, making them promising candidates for further development .

Antimicrobial Properties

Antibacterial and Antifungal Activities:

1-Methyl-3,4-dihydro-2H-quinolin-5-amine; dihydrochloride has been evaluated for its antimicrobial properties. Several studies report that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. For instance, certain synthesized quinoline derivatives showed minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications at various positions on the quinoline ring have been shown to enhance potency and selectivity towards specific biological targets. For example, the introduction of different substituents at the C-7 position significantly affected the anticancer efficacy of amino-quinolone derivatives .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s quinoline scaffold and substitution patterns are critical to its physicochemical properties. Key analogs and their differences include:

Table 1: Structural and Functional Comparison of Analogs

Key Observations :

- Quinoline vs. Isoquinoline: The target compound’s quinoline core differs from isoquinoline analogs (e.g., ) in nitrogen position, influencing electron distribution and receptor binding .

- Amine Linkers: Compounds like 24 and 48 () feature dimethylamino or diethylamino ethyl linkers, enhancing solubility and bioavailability compared to the target compound’s simpler methyl-amine substitution .

Biological Activity

1-Methyl-3,4-dihydro-2H-quinolin-5-amine dihydrochloride is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1-Methyl-3,4-dihydro-2H-quinolin-5-amine dihydrochloride is synthesized through various methods, often involving the cyclization of aniline derivatives with aldehydes or ketones. The synthesis typically requires specific reaction conditions, including the use of acidic or basic catalysts and controlled temperatures to yield the desired product with high purity and yield .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, 1-methyl-3,4-dihydro-2H-quinolin-5-amine dihydrochloride has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have highlighted its ability to inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| A549 | 75% | 10 |

| MCF7 | 65% | 15 |

The biological activity of 1-methyl-3,4-dihydro-2H-quinolin-5-amine dihydrochloride is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, affecting various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives demonstrated that certain modifications to the quinoline structure significantly enhanced antibacterial activity against MRSA strains. The study found that compounds similar to 1-methyl-3,4-dihydro-2H-quinolin-5-amine had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

- Anticancer Research : In a recent publication, researchers synthesized a series of quinoline derivatives and tested their anticancer properties. One derivative exhibited an IC50 value of 0.25 µM against NPM1-ALK positive leukemia cells, indicating potent activity .

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-3,4-dihydro-2H-quinolin-5-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves constructing the quinoline core followed by functionalization. Key steps include:

- Quinoline Core Formation : Use Vilsmeier-Haack reagents (e.g., POCl3/DMF) to form the quinoline scaffold via cyclization, as demonstrated in analogous quinoline syntheses .

- Amine Introduction : Nucleophilic displacement reactions, such as reacting a chlorinated intermediate (e.g., 3-chloropropyl derivative) with dimethylamine or pyrrolidine in acetonitrile under catalytic KI, as shown in Scheme 2 of .

- Dihydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water) to precipitate the dihydrochloride salt, ensuring a 2:1 stoichiometry between the base and HCl .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Purity Assessment : Use HPLC with UV detection (≥98% purity threshold) and compare retention times against standards, as described in and .

- Structural Confirmation :

- NMR Spectroscopy : Analyze 1H/13C NMR to verify the quinoline backbone, methyl group, and amine proton environments. PubChem data () provides reference spectra for related quinoline derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 239.15 g/mol for a related dihydrochloride compound) via ESI-MS .

- Salt Form Verification : Conduct elemental analysis or ion chromatography to confirm the 2:1 HCl ratio .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:

- Temperature : Store at room temperature in a desiccator to prevent hydrolysis, as recommended for hygroscopic dihydrochloride salts in .

- Light Sensitivity : Protect from light using amber vials, as quinoline derivatives (e.g., DAPI in ) are prone to photodegradation .

- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free base formation) .

Advanced: How can researchers resolve contradictory data on this compound’s biological activity?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) to confirm target engagement, as seen in LSD1 inhibitor studies ( ) .

- Control for Salt Effects : Compare dihydrochloride and free base forms in parallel experiments, since HCl can influence solubility and ionic strength .

- Batch Consistency : Verify purity and salt stoichiometry across batches, as impurities (e.g., residual solvents) may confound results .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine receptors), referencing the quinoline scaffold’s role in binding ( ) .

- QSAR Modeling : Train models on analogs (e.g., 1-methyl-3,4-dihydroquinolin-2-one derivatives from ) to predict bioavailability or toxicity .

- DFT Calculations : Analyze electron density maps to optimize substituent placement for enhanced stability or activity .

Advanced: How does the dihydrochloride form impact pharmacokinetic properties?

Methodological Answer:

- Solubility : The dihydrochloride salt increases aqueous solubility compared to the free base, critical for in vivo studies. Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

- Bioavailability : Conduct pharmacokinetic profiling in rodent models, measuring plasma concentration over time. Compare with free base, as done for Camylofin dihydrochloride ( ) .

- Stability in Biological Matrices : Use LC-MS to assess compound integrity in serum or liver microsomes .

Advanced: What analytical techniques are recommended for studying degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH. Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life under accelerated storage conditions .

- Mechanistic Probes : Isotope labeling (e.g., deuterated analogs as in ) can trace degradation pathways .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Catalyst Screening : Test KI or phase-transfer catalysts to enhance nucleophilic displacement efficiency () .

- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile/water mixtures) to improve reaction kinetics and reduce purification steps .

- Process Automation : Use flow chemistry for continuous synthesis of intermediates, minimizing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.